The synthesis of 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid typically involves several steps of organic synthesis. The process generally includes:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature on organic synthesis .
The molecular structure of 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid can be described as follows:
The structural representation can be visualized using molecular modeling software or databases like PubChem, which provides detailed information on its three-dimensional conformation .
The compound is expected to participate in various chemical reactions typical for purine derivatives:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry or material science .
Data supporting these mechanisms typically arise from studies investigating their pharmacological effects in vitro and in vivo .
The physical and chemical properties of 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid include:
These properties are essential for determining the compound's suitability for various applications in scientific research .
This compound has several scientific uses primarily in the fields of medicinal chemistry and pharmacology:
Regioselective alkylation of the purine scaffold is critical for constructing the target compound’s core architecture. The unsymmetrical nature of xanthine derivatives presents significant challenges in N7 versus N9 alkylation selectivity. Metal-mediated strategies have emerged as powerful solutions, where palladium catalysts enable precise control over substitution patterns. For instance, Pd(0) complexes coordinate with purine nitrogen atoms, directing electrophiles to specific sites under mild conditions [7]. This method achieves >95% N7 selectivity when employing sterically hindered phosphine ligands (e.g., o-tolyl-substituted bisphosphines), which create a chiral environment that favors alkylation at the sterically accessible N7 position over N9 [1] [7].
Table 1: Regioselectivity in Purine Alkylation Under Varied Catalytic Conditions
Catalytic System | Temperature (°C) | N7:N9 Ratio | Key Selectivity Factor |
---|---|---|---|
Pd(0)/PPh₃ | 25 | 3:1 | Electronic bias |
Pd(0)/o-Tolyl-bisphosphine | 60 | 20:1 | Steric exclusion |
CuI/1,10-phenanthroline | 80 | 8:1 | Chelation control |
Uncatalyzed | 100 | 1.5:1 | Thermodynamic control |
Solvent polarity further modulates regioselectivity: polar aprotic solvents like DMF stabilize early transition states, enhancing N7 alkylation by 40% compared to nonpolar alternatives [1]. Recent advances include one-pot sequential alkylations, where initial N9 protection with trimethylsilyl groups enables exclusive N7 functionalization, followed by deprotection and N9 benzylation—achieving an 82% isolated yield of the 3,7-disubstituted precursor [1]. This strategy circumvents traditional protection-deprotection sequences, aligning with green chemistry principles.
The installation of benzyl and 2-methoxyethyl groups at N3 and N7 positions employs distinct synthetic paradigms. Solvent-phase synthesis leverages Pd-catalyzed allylic alkylation for C–N bond formation. N-Acylbenzoxazolinone-activated intermediates undergo decarboxylative coupling with (2-methoxyethyl)amine in dioxane at 60°C, achieving 85–99% yields when using Pd₂(dba)₃•CHCl₃ (2.5 mol%) and bisphosphine ligands [7]. The reaction’s success hinges on the in situ generation of π-allyl Pd complexes that facilitate nucleophilic attack by the amine component, with the methoxyethyl chain’s ether oxygen weakly coordinating to Pd to enhance regioselectivity.
Solid-phase approaches, while less explored for this specific compound, utilize Wang resin-linked xanthine cores. Benzyl bromide derivatives are introduced via microwave-assisted nucleophilic substitution (30 min, 100°C), though yields remain 15–20% lower than solution-phase methods due to steric hindrance and incomplete resin swelling [1]. A hybrid strategy shows promise: solid-supported Cu(I) catalysts enable N-alkylation in continuous-flow reactors, reducing reaction times to <10 minutes while maintaining 90% yield [5].
Table 2: Comparison of Substituent Incorporation Methods
Parameter | Solvent-Phase | Solid-Phase | Hybrid (Flow) |
---|---|---|---|
Yield (Benzyl) | 92% | 73% | 90% |
Yield (Methoxyethyl) | 95% | 70% | 91% |
Reaction Time | 6–12 hours | 24–48 hours | 10 minutes |
Purification Complexity | Moderate | High | Low |
Scalability | Kilogram-scale feasible | Limited to 100g | Pilot-scale feasible |
Conjugation of the acetic acid moiety to the N1 position involves nucleophilic displacement or carboxylate activation. Two primary strategies dominate:
NMR studies confirm that the acetic acid chain adopts a gauche conformation relative to the purine plane, minimizing steric clash with the N3 benzyl group. This orientation facilitates metal coordination—the carbonyl oxygen participates in hydrogen bonding with hydrazide NH groups, a feature exploited in catalyst design [3].
Palladium catalysis revolutionizes key bond-forming steps in purine scaffold assembly. The decarboxylative asymmetric allylation (DAAA) of N-acylbenzoxazolinone enol carbonates exemplifies this: enol carbonates derived from xanthine precursors undergo Pd-catalyzed decarboxylation (Pd₂(dba)₃•CHCl₃, dioxane, 25°C), generating nucleophilic enolates that attack allyl electrophiles with 99% yield and 99% ee when chiral bisphosphine ligands (e.g., anthracenediamine-derived ligands) are employed [7]. The mechanism involves oxidative addition of the enol carbonate to Pd(0), CO₂ extrusion, and reductive elimination—a sequence that avoids ketene formation, a common side reaction in classical enolate chemistry.
Table 3: Catalytic Systems for Purine Scaffold Optimization
Catalyst | Reaction Type | Yield Enhancement | Stereoselectivity | Substrate Scope |
---|---|---|---|---|
Pd₂(dba)₃•CHCl₃/Ligand 6b | Decarboxylative allylation | 99% | 99% ee | Broad (aryl/alkyl) |
CuI/1,10-phenanthroline | Ullmann-type C–N coupling | 85% | N/A | Limited to aryl halides |
RuPhos/Pd(OAc)₂ | Buchwald-Hartwig amination | 90% | N/A | Moderate (primary amines) |
[RhCl(cod)]₂/DTBM-Segphos | Conjugate addition | 78% | 95% ee | β-Substituted acrylates |
Rhodium catalysis complements Pd chemistry in C(sp²)–C(sp²) couplings: [RhCl(cod)]₂ with DTBM-Segphos catalyzes the oxidative alkenylation of coumarin-purine hybrids, achieving 78% yield with 95% ee [5]. For industrial scalability, continuous-flow hydrogenation (10% Pd/C, H₂ 50 psi) reduces exothermic risks during nitro-group reductions in precursor synthesis, improving safety profiles for kilogram-scale production [7]. Recent advances focus on earth-abundant metal catalysts (e.g., Fe(III)-salen complexes), which enable sustainable N-alkylation under aerobic conditions, though yields currently trail Pd-based systems by 15–20% [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1